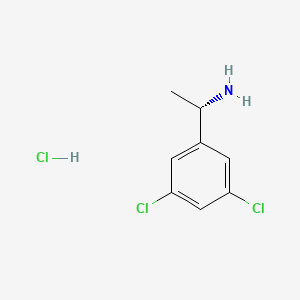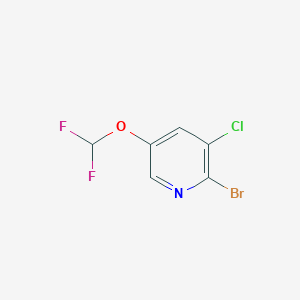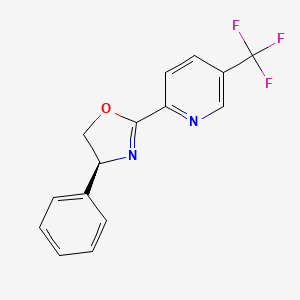
6-bromo-7-fluoro-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-7-fluoro-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
作用机制
Target of Action
The primary target of 6-bromo-7-fluoro-2,3-dihydro-1H-indole is the K-Ras oncogene . This oncogene plays a crucial role in cell signaling pathways that regulate cell growth and differentiation. When mutated, it can lead to uncontrolled cell proliferation, a hallmark of cancer .
Mode of Action
This compound interacts with its target by acting as a heterocyclic reagent . It is used in the synthesis of electrophiles, which are capable of targeting the K-Ras oncogene . This interaction can lead to changes in the oncogene’s activity, potentially inhibiting its role in promoting cancerous growth .
Biochemical Pathways
By targeting the K-Ras oncogene, it likely influences the Ras/Raf/MEK/ERK pathway, a critical signaling pathway in cells that, when dysregulated, can contribute to the development of cancer .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its ability to target the K-Ras oncogene . By interacting with this target, the compound could potentially inhibit the oncogene’s activity, thereby disrupting uncontrolled cell proliferation associated with cancer .
生化分析
Biochemical Properties
They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-fluoro-2,3-dihydro-1H-indole typically involves the bromination and fluorination of an indole precursor. One common method includes:
Starting Material: The synthesis begins with 2,3-dihydro-1H-indole.
Bromination: The indole is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure controlled reaction conditions and efficient production.
Purification: The product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
6-bromo-7-fluoro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.
科学研究应用
6-bromo-7-fluoro-2,3-dihydro-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the biological activity of indole derivatives and their interactions with biological targets.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
相似化合物的比较
Similar Compounds
6-bromo-2,3-dihydro-1H-indole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
7-fluoro-2,3-dihydro-1H-indole: Lacks the bromine atom, leading to different chemical properties.
6-chloro-7-fluoro-2,3-dihydro-1H-indole: Substitution of bromine with chlorine alters its chemical behavior.
Uniqueness
6-bromo-7-fluoro-2,3-dihydro-1H-indole is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties
属性
IUPAC Name |
6-bromo-7-fluoro-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-2,11H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRQVQHXICYZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-[1,1'-biphenyl]-3-yl-9'-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole](/img/structure/B6591829.png)
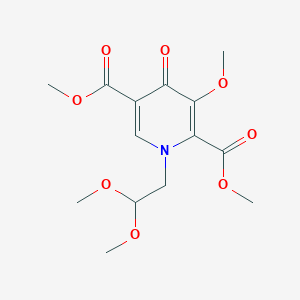
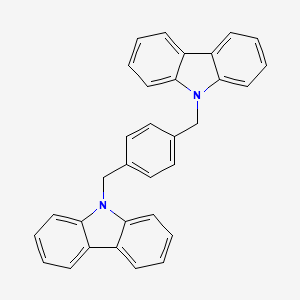
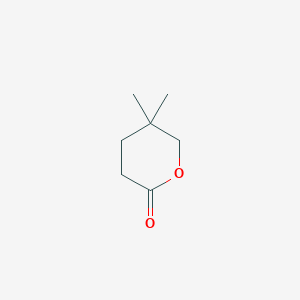
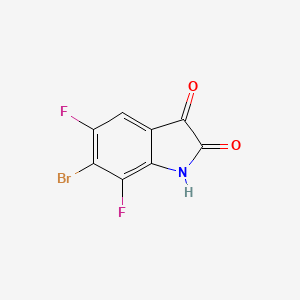

![2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine](/img/structure/B6591877.png)
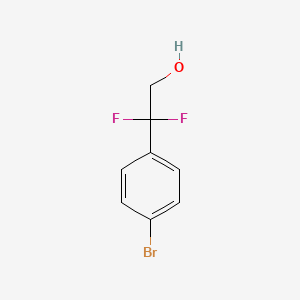

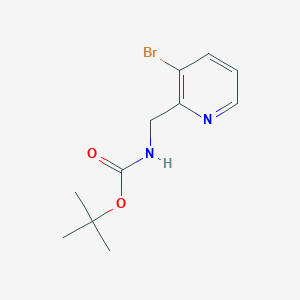
![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-methyl-3-oxopentanoate](/img/structure/B6591909.png)
